2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylcyclohexyl group and a nitrophenyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to yield the desired oxadiazole compound. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature .
Chemical Reactions Analysis
2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxadiazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular processes.
Industrial Applications: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the oxadiazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole include other oxadiazole derivatives such as:
- 2-(4-Methylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- 2-(4-Ethylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- 2-(4-Ethylcyclohexyl)-5-(4-aminophenyl)-1,3,4-oxadiazole
These compounds share similar structural features but differ in the substituents attached to the oxadiazole ring. The unique combination of the ethylcyclohexyl and nitrophenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-11-3-5-12(6-4-11)15-17-18-16(22-15)13-7-9-14(10-8-13)19(20)21/h7-12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEZMEFETSHPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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